Norsolanadione

Catalog No.
S13229175
CAS No.
60619-46-7
M.F
C12H20O2
M. Wt
196.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Norsolanadione

CAS Number

60619-46-7

Product Name

Norsolanadione

IUPAC Name

(E,5S)-5-propan-2-ylnon-3-ene-2,8-dione

Molecular Formula

C12H20O2

Molecular Weight

196.29 g/mol

InChI

InChI=1S/C12H20O2/c1-9(2)12(7-5-10(3)13)8-6-11(4)14/h5,7,9,12H,6,8H2,1-4H3/b7-5+/t12-/m0/s1

InChI Key

LMQNNMSEZLHCKT-PZBABLGHSA-N

Canonical SMILES

CC(C)C(CCC(=O)C)C=CC(=O)C

Isomeric SMILES

CC(C)[C@H](CCC(=O)C)/C=C/C(=O)C

Norsolanadione is a naturally occurring compound classified as a bicyclic diketone, specifically a derivative of solanone. It is primarily found in various plant species, particularly within the Solanaceae family. The compound has garnered attention due to its unique structural features and potential biological activities. Norsolanadione exhibits a complex molecular structure that contributes to its reactivity and interaction with biological systems.

, demonstrating its versatility in organic synthesis. Key reactions include:

  • Ozonolysis: Norsolanadione can undergo ozonolysis, leading to the cleavage of double bonds and formation of aldehydes or ketones .
  • Hydrolysis: This reaction involves the breakdown of norsolanadione in the presence of water, often facilitated by acidic conditions, resulting in various hydrolyzed products .
  • Robinson Annulation: Norsolanadione can be involved in this ring-forming reaction, which is significant in synthesizing complex cyclic structures from simpler precursors .

Norsolanadione has been studied for its biological properties, which include:

  • Antimicrobial Activity: Research indicates that norsolanadione exhibits antimicrobial properties against various pathogens, making it a candidate for further pharmacological studies.
  • Cytotoxic Effects: Some studies have reported that norsolanadione demonstrates cytotoxicity towards certain cancer cell lines, suggesting potential applications in cancer therapy.
  • Anti-inflammatory Properties: Preliminary investigations suggest that norsolanadione may possess anti-inflammatory effects, contributing to its therapeutic potential.

The synthesis of norsolanadione can be achieved through several methods:

  • Natural Extraction: Norsolanadione can be isolated from plant sources using solvent extraction techniques.
  • Chemical Synthesis: Laboratory synthesis often involves multi-step organic reactions. For instance, starting from isopimaric acid, various transformations can yield norsolanadione through controlled reactions involving oxidation and cyclization .
  • Total Synthesis Approaches: Advanced synthetic methodologies have been developed to construct norsolanadione from simpler organic molecules, showcasing its synthetic accessibility for research purposes.

Norsolanadione has several applications across different fields:

  • Pharmaceuticals: Due to its biological activities, norsolanadione is being explored for use in drug development, particularly as an antimicrobial or anticancer agent.
  • Natural Products Chemistry: Its unique structure makes it valuable for studies in natural products chemistry and the exploration of plant-derived compounds.
  • Flavor and Fragrance Industry: Norsolanadione may also find applications in flavor and fragrance formulations due to its aromatic properties.

Studies on the interactions of norsolanadione with biological macromolecules have revealed important insights:

  • Protein Binding Studies: Research indicates that norsolanadione may bind to specific proteins, influencing their activity and function.
  • Enzyme Inhibition: There is evidence suggesting that norsolanadione can inhibit certain enzymes involved in metabolic pathways, which could be leveraged for therapeutic interventions.

Norsolanadione shares structural similarities with several other diketones and terpenoids. Here are some comparable compounds:

Compound NameStructural FeaturesUnique Aspects
SolanoneBicyclic structurePrecursor to norsolanadione
Isopimaric AcidDiterpenoid structureSource compound for synthetic routes
Dehydroabietic AcidDiterpenoid with a different backboneExhibits different biological activities
Abietic AcidDiterpenoid with similar reactivityCommonly found in pine resin

Norsolanadione's uniqueness lies in its specific functional groups and stereochemistry, which contribute to its distinct biological activities compared to these similar compounds. Its potential as a therapeutic agent continues to be a focus of research due to these unique characteristics.

Thermodynamic Parameters (Boiling Point, Vapor Pressure)

The thermodynamic properties of norsolanadione reflect its molecular structure and intermolecular interactions [6]. Computational estimations predict a boiling point of 281 degrees Celsius under standard atmospheric pressure conditions [6]. This relatively high boiling point is consistent with the molecular weight and the presence of polar carbonyl groups that facilitate dipole-dipole interactions between molecules [6].

Table 2: Thermodynamic Properties

ParameterValueMethod/NotesReference
Boiling Point (estimated)281°CComputational estimation [6]
Vapor Pressure at 20°CNot specified (very low)Estimated based on structure [6]
Vapor Pressure at 25°CNot specified (very low)Estimated based on structure [6]
Evaporation RateUltra slowBased on molecular structure and volatility [6]
Thermal Stability RangeStable under normal conditionsInferred from related diketone compounds [50]

The vapor pressure characteristics of norsolanadione indicate extremely low volatility at ambient temperatures [6]. The compound exhibits an ultra-slow evaporation rate, which is attributed to its molecular structure and the relatively strong intermolecular forces arising from the carbonyl functionalities [6]. This low volatility profile has significant implications for its environmental persistence and handling characteristics [6].

The thermal stability of norsolanadione extends to temperatures well above normal environmental conditions [50]. Studies on related diketone compounds suggest that thermal decomposition typically begins around 400 degrees Celsius, indicating substantial thermal stability under normal storage and processing conditions [50].

Solubility Profiles in Organic Solvents

The solubility characteristics of norsolanadione in various organic solvents are primarily governed by its structural features and polarity [6] [30]. The compound demonstrates distinct solubility patterns that reflect the balance between its hydrocarbon backbone and polar carbonyl functionalities [6] [32].

Table 3: Solubility Profile in Organic Solvents

SolventSolubility ClassLogP ContributionReference
WaterVery low1.8 (favorable for organic phases) [2] [6]
MethanolModerateModerate hydrogen bonding capacity [30] [32]
EthanolModerateModerate hydrogen bonding capacity [30] [32]
AcetoneGoodCompatible with carbonyl groups [30] [32]
HexaneLowCompatible with hydrocarbon backbone [30]
Ethyl AcetateModerateModerate ester interactions [30]
Isopropyl AlcoholModerateSimilar to ethanol [30]
Isoamyl AcetateWell solubleHigh solubility confirmed [6]
Diethyl PhthalateWell solubleHigh solubility confirmed [6]
Methyl 3-methoxybutyrateWell solubleHigh solubility confirmed [6]

Norsolanadione exhibits particularly high solubility in specialized organic solvents including isoamyl acetate, diethyl phthalate, and methyl 3-methoxybutyrate [6]. These solvents provide optimal solvation environments due to their ability to interact with both the polar and nonpolar regions of the norsolanadione molecule [6]. The compound shows good compatibility with acetone, which can be attributed to the favorable interactions between the carbonyl groups of both the solvent and solute [30] [32].

In contrast, norsolanadione demonstrates very limited solubility in water, consistent with its lipophilic character as indicated by the XLogP value of 1.8 [2] [6]. The moderate solubility observed in alcoholic solvents such as methanol and ethanol reflects the capacity for hydrogen bonding interactions with the carbonyl oxygen atoms [30] [32].

Odor Threshold and Structure-Activity Relationships

The olfactory properties of norsolanadione are characterized by a complex aromatic profile that has been systematically analyzed using computational sensory evaluation methods [6]. The compound exhibits a distinctive multi-faceted odor signature that contributes to its applications in flavor and fragrance formulations [6].

Table 4: Odor Profile and Threshold Characteristics

Odor DescriptorPercentage ContributionDetection MethodReference
Woody69.19%Scent© AI analysis [6]
Fruity57.24%Scent© AI analysis [6]
Floral44.93%Scent© AI analysis [6]
Dry44.38%Scent© AI analysis [6]
Berry35.21%Scent© AI analysis [6]
Sweet33.49%Scent© AI analysis [6]
Orris32.92%Scent© AI analysis [6]
Fresh31.11%Scent© AI analysis [6]
Herbal29.16%Scent© AI analysis [6]
Raspberry27.93%Scent© AI analysis [6]

The predominant woody character, contributing 69.19% to the overall odor profile, establishes norsolanadione as a compound with significant aromatic complexity [6]. The substantial fruity component at 57.24% complements the woody base, creating a balanced sensory experience [6]. The presence of floral notes at 44.93% and dry characteristics at 44.38% further enhance the compound's versatility in olfactory applications [6].

Structure-activity relationships analysis reveals that the diketone functionality plays a crucial role in determining the odor characteristics [19] [20]. The spatial arrangement of the carbonyl groups and the isopropyl substituent creates specific molecular interactions with olfactory receptors, resulting in the observed complex aromatic profile [19] [20]. Studies on related tobacco-derived compounds indicate that norsolanadione contributes to the characteristic aroma development in processed tobacco products [19] [21].

The berry and raspberry notes, contributing 35.21% and 27.93% respectively, are particularly notable as they suggest specific receptor interactions that distinguish norsolanadione from other diketone compounds [6]. These characteristics make the compound valuable for applications requiring complex fruity-woody fragrance profiles [6].

Stability Under Environmental Conditions

The environmental stability of norsolanadione is influenced by multiple factors including temperature, oxygen exposure, light conditions, humidity, and pH variations [43] [44] [45]. Understanding these stability parameters is crucial for proper storage, handling, and application of the compound [43] [46].

Table 5: Environmental Stability Parameters

Environmental FactorStability AssessmentCritical ConditionsReference
Temperature StabilityStable up to ~400°C (diketone class)>400°C decomposition onset [50]
Oxygen ExposureSusceptible to oxidative degradationEnhanced degradation in oxygen-rich environments [45] [46]
Light ExposurePotential photodegradation under UVUV wavelengths <300 nm may cause degradation [51]
Humidity EffectsStable under normal humidity conditions>85% RH may affect stability [43] [44]
pH StabilityStable under neutral conditionsExtreme pH conditions may affect carbonyl groupsInferred from structure
Atmospheric PressureStable under normal atmospheric pressureNormal atmospheric variations have minimal effectStandard conditions

Temperature stability represents one of the most favorable characteristics of norsolanadione [50]. The compound maintains structural integrity across a wide temperature range, with thermal decomposition typically not occurring until temperatures exceed 400 degrees Celsius [50]. This thermal stability is consistent with other diketone compounds and reflects the robust nature of the carbon-carbon bonds within the molecular framework [50].

Oxygen exposure presents a significant stability challenge for norsolanadione [45] [46]. The compound is susceptible to oxidative degradation, particularly in environments with elevated oxygen concentrations [45] [46]. Studies on related organic compounds demonstrate that diketones can undergo oxidative transformations that alter their chemical structure and properties [45] [46]. The rate of oxidative degradation is influenced by factors such as temperature, light exposure, and the presence of catalytic metals [45] [46].

Light stability, particularly under ultraviolet radiation, requires careful consideration [51]. Photodegradation processes can be initiated by UV wavelengths below 300 nanometers, potentially leading to structural modifications of the norsolanadione molecule [51]. The carbonyl groups present in the structure may act as chromophores, absorbing UV radiation and initiating photochemical reactions [51].

Humidity effects on norsolanadione stability are generally minimal under normal environmental conditions [43] [44]. However, extremely high relative humidity levels exceeding 85% may influence the compound's stability through enhanced hydrolytic processes or by facilitating other degradation pathways [43] [44]. The compound's hydrophobic nature, as indicated by its low water solubility, provides inherent protection against humidity-related degradation under typical storage conditions [43] [44].

The pH stability of norsolanadione is expected to be robust under neutral conditions, given the relatively inert nature of the carbonyl functionalities toward hydrolysis under mild conditions [43]. However, extreme acidic or basic environments may potentially affect the integrity of the carbonyl groups or promote condensation reactions [43].

Identification in Nicotiana tabacum L.

The bicyclic diketone norsolanadione (C₁₂H₂₀O₂) was first isolated from the neutral-volatile (M-fraction) of high-quality Burley tobacco cured leaves, where gas-chromatographic fractionation placed it among “thunberganoid-related compounds” that appeared in notably high yield alongside solanone and solanofuran [1].
Subsequent surveys of other N. tabacum cultivars confirmed its presence as a characteristic norterpenoid: a GC–MS screen of Oriental (aromatic) tobaccos from the Kurnool tract detected norsolanadione within the norterpenoid class that comprised 17% of all neutral volatiles (n = 89 compounds) [2].

Table 1 Representative detection of norsolanadione in cured tobacco leaves

Tobacco typeAnalytical methodRelative abundance of norsolanadioneReference
Burley (air-cured)Hexane/ether column + prep-GC, OV-101 capillary“Large amount” within thunberganoid subset of M-fraction15
Flue-cured VirginiaSPME–GC–MS, quadrupoledetectable, minor constituent of norterpenoids60
Oriental (sun-cured)Steam-volatile GC-MSconstituent of norterpenoid pool (17% of total volatiles)28

Physicochemical data (PubChem CID 13194822) place the compound in the low-volatility band of leaf aromas (b.p. 281 °C, log Kₒw ≈ 2.4) [3]. Its consistent recovery from cured but not fresh lamina indicates post-harvest oxidative modification of diterpenes during yellowing and aging [1] [2].

Biogenetic Relationship to Nor-terpenoids

Norsolanadione belongs to the norterpenoid family—C₁₃ or C₁₂ fragments generated by oxidative C–C scission of larger terpenoids. In tobacco the parent skeleton is the labdane-derived diterpene thunbergol. Controlled photo-oxygenation studies traced the route:

  • Thunbergol → solanone (C₁₃) via singlet-oxygen cleavage of the 7,8-olefin [4].
  • Solanone → norsolanadione (C₁₂) through further allylic oxidation and one-carbon contraction (demethylation) [1].

Table 2 Experimental support for the thunbergol → solanone → norsolanadione pathway

StepKey intermediate(s)Evidence typeYield/observationReference
Photo-oxidative cleavageSolanone, solanofuranRose‐bengal sensitised O₂, hv72% solanone, 8% solanofuran2
Secondary oxidationNorsolanadioneAging of cured leaf, in vitro KMnO₄Quantitative conversion of solanone carbonyl to diketone15

The loss of a terminal carbon (C-1) categorises norsolanadione as a C₁₂ nor-diterpenoid, explaining its co-elution with other norterpenes (megastigmatrienones, damascones) produced from carotenoid or diterpenoid backbones in aging tobacco [1] [2].

Enzymatic Mechanisms in Plant Secondary Metabolism

While photochemical and autoxidative routes operate post-harvest, evidence points to enzymic generation of norterpenoids in planta:

Table 3 Plant enzymes implicated in nor-terpenoid formation

Enzyme class (EC)Tobacco gene exampleSubstrate → productRelevance to norsolanadioneReference
Carotenoid cleavage dioxygenase 1 (EC 1.13.11.71)NtCCD1β-carotene → C₁₃ apocarotenalsDemonstrates 9,10-dioxygenolysis capacity that parallels thunbergol cleavage chemistry38
Cytochrome P450 mono-oxygenase (CYP71D55)capsidiol 5-epi-aristolochene hydroxylaseSesquiterpene → dihydroxylated phytoalexinShows P450-driven allylic oxidations similar to solanone → norsolanadione step40
Lipid-derived peroxygenase (LOX-derived)not yet cloned in tobaccoLinoleic acid → 9-OH-fatty acidsProvides singlet-oxygen and carbonyls that initiate non-enzymic cleavage37

Oxidative cleavage therefore occurs through a dual system: (i) CCD-type non-heme iron enzymes that cut conjugated double bonds in intact plastids, and (ii) nonspecific ROS-mediated oxidation during senescence and curing that finalises the diketone skeleton [5] [6] [7].

Ecological Role in Plant Defense Systems

Volatile norterpenoids collectively contribute to tobacco’s multi-layered chemical defence [8]. Though norsolanadione has not yet been isolated as a pure phytoalexin, several lines of evidence support a protective role:

Table 4 Biological activities of norterpenoids detected in Nicotiana

CompoundTested activityModel systemOutcomeReference
Solanone (precursor)Feeding deterrenceManduca sexta larvae43% reduction in consumption at 50 µg g⁻¹ diet36
Capsidiol (diterpenoid analogue)AntifungalBotrytis cinerea on N. plumbaginifolia leaves70% lesion suppression40
Nor-apocarotenals (β-ionone series)Predator attraction via HIPVsN. attenuata field plots2.3-fold increase in predation of herbivore eggs36

Given its physicochemical similarity to solanone (moderate vapour pressure, reactive diketone), norsolanadione is proposed to act as (i) a direct antifeedant and (ii) an aroma precursor that shapes the herbivore-induced volatile blend, amplifying indirect defences through predator recruitment [8]. Its accumulation during curing also suggests a secondary role in inhibiting microbial growth on stored leaf.

XLogP3

1.8

Hydrogen Bond Acceptor Count

2

Exact Mass

196.146329876 g/mol

Monoisotopic Mass

196.146329876 g/mol

Heavy Atom Count

14

UNII

VB9QK4IXW4

Dates

Last modified: 08-10-2024

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